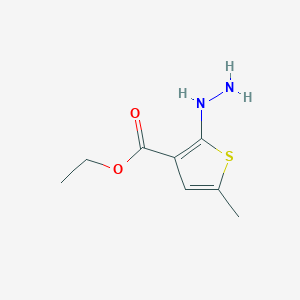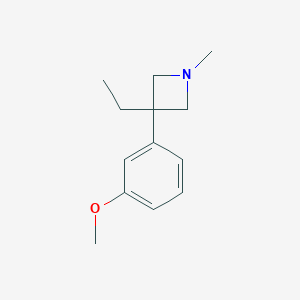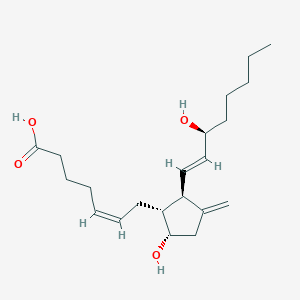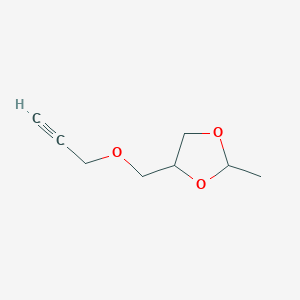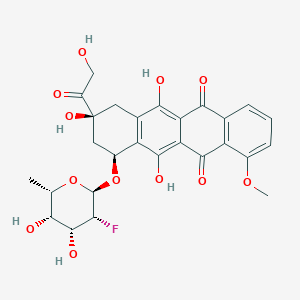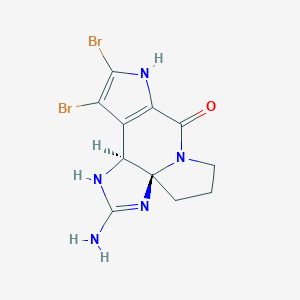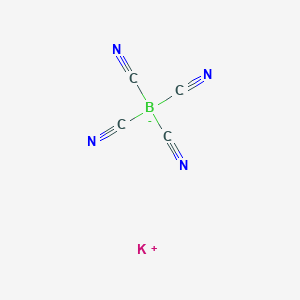
Tetracyanoborat(I)-Kalium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetracyanoborate: is a chemical compound with the molecular formula K[B(CN)₄] . It is known for its unique structure, where a boron atom is coordinated with four cyanide groups, forming a tetracyanoborate anion. This compound is often used in various chemical applications due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium tetracyanoborate is used as a precursor for the synthesis of various boron-containing compounds. It is also used in the preparation of ionic liquids and as a catalyst in organic reactions.
Biology: In biological research, potassium tetracyanoborate is used to study the interactions of boron compounds with biological molecules. It is also used in the development of boron-based drugs and therapeutic agents.
Medicine: Potassium tetracyanoborate is being explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective targeting of cancer cells with boron compounds.
Industry: In industrial applications, potassium tetracyanoborate is used in the production of advanced materials, such as boron-doped carbon materials and boron-containing polymers. It is also used in the development of new catalysts and as a reagent in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium tetracyanoborate can be synthesized through several methods. One common method involves the reaction of potassium cyanide with boron trifluoride etherate in an anhydrous solvent. The reaction typically proceeds as follows:
BF3⋅OEt2+4KCN→K[B(CN)4]+3KF+OEt2
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the cyanide groups. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, potassium tetracyanoborate is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in a controlled environment to prevent contamination and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium tetracyanoborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing species.
Reduction: It can be reduced to form boron hydrides or other reduced boron compounds.
Substitution: The cyanide groups can be substituted with other ligands, leading to the formation of new boron complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Boron oxides or boron nitrides.
Reduction: Boron hydrides or boron alkyls.
Substitution: New boron-ligand complexes.
Wirkmechanismus
The mechanism of action of potassium tetracyanoborate involves its ability to coordinate with various metal ions and organic molecules. The tetracyanoborate anion can form stable complexes with transition metals, which can then participate in catalytic reactions. The compound’s reactivity is largely due to the electron-withdrawing nature of the cyanide groups, which makes the boron center more electrophilic and reactive towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
- Sodium tetracyanoborate
- Lithium tetracyanoborate
- Ammonium tetracyanoborate
Comparison: Potassium tetracyanoborate is unique due to its high stability and reactivity compared to other tetracyanoborate salts. The potassium ion provides a balance between solubility and stability, making it suitable for various applications. In contrast, sodium and lithium tetracyanoborate may have different solubility profiles and reactivity, which can affect their use in specific applications. Ammonium tetracyanoborate, on the other hand, is often used in different contexts due to its distinct properties.
Eigenschaften
IUPAC Name |
potassium;tetracyanoboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BN4.K/c6-1-5(2-7,3-8)4-9;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFZXQOCCKUPEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#N)(C#N)(C#N)C#N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BKN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261356-49-4 |
Source


|
| Record name | Potassium Tetracyanoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+)](/img/structure/B34480.png)

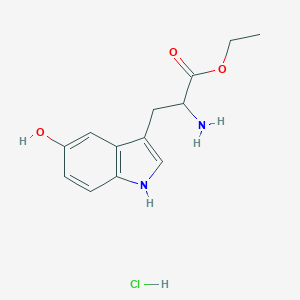
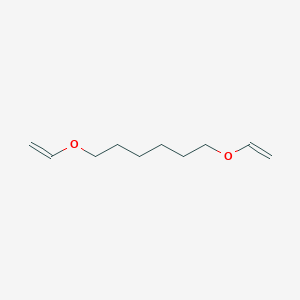
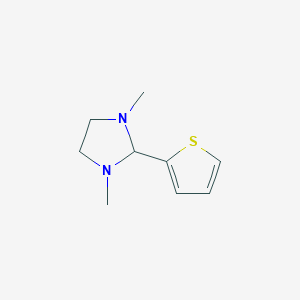
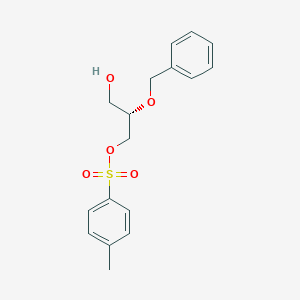
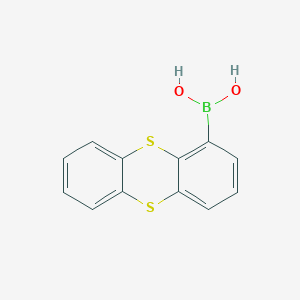
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
